(NE)-N-[[2-[(2-fluorophenyl)methoxy]naphthalen-1-yl]methylidene]hydroxylamine
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Overview
Description
(NE)-N-[[2-[(2-fluorophenyl)methoxy]naphthalen-1-yl]methylidene]hydroxylamine is a complex organic compound characterized by its unique structure, which includes a naphthalene ring, a fluorophenyl group, and a hydroxylamine moiety
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (NE)-N-[[2-[(2-fluorophenyl)methoxy]naphthalen-1-yl]methylidene]hydroxylamine typically involves the following steps:
Formation of the naphthalene derivative: The naphthalene ring is functionalized with a methoxy group and a fluorophenyl group through electrophilic aromatic substitution reactions.
Condensation reaction: The functionalized naphthalene derivative is then subjected to a condensation reaction with hydroxylamine to form the final compound.
Industrial Production Methods
Industrial production methods for this compound are not well-documented in the literature. large-scale synthesis would likely involve optimizing the reaction conditions to maximize yield and purity, including the use of appropriate solvents, catalysts, and temperature control.
Chemical Reactions Analysis
Types of Reactions
(NE)-N-[[2-[(2-fluorophenyl)methoxy]naphthalen-1-yl]methylidene]hydroxylamine can undergo various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oximes or nitroso derivatives.
Reduction: Reduction reactions can convert the hydroxylamine group to an amine.
Substitution: The aromatic rings can undergo electrophilic or nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are typically used.
Substitution: Reagents like halogens, nitrating agents, or sulfonating agents can be used under controlled conditions.
Major Products
Oxidation: Oximes or nitroso derivatives.
Reduction: Amines.
Substitution: Various substituted aromatic compounds depending on the reagents used.
Scientific Research Applications
(NE)-N-[[2-[(2-fluorophenyl)methoxy]naphthalen-1-yl]methylidene]hydroxylamine has several scientific research applications:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.
Biology: Studied for its potential biological activity, including antimicrobial and anticancer properties.
Medicine: Investigated for its potential therapeutic effects and as a lead compound in drug development.
Mechanism of Action
The mechanism of action of (NE)-N-[[2-[(2-fluorophenyl)methoxy]naphthalen-1-yl]methylidene]hydroxylamine involves its interaction with specific molecular targets and pathways. The compound’s hydroxylamine group can form reactive intermediates that interact with biological macromolecules, leading to various biological effects. The exact molecular targets and pathways are still under investigation, but they may include enzymes and receptors involved in cellular signaling and metabolism.
Comparison with Similar Compounds
Similar Compounds
(2-fluorophenyl)(naphthalen-1-yl)methanol: Shares a similar naphthalene and fluorophenyl structure but lacks the hydroxylamine group.
1-(3-methoxy-phenyl)-3-naphthalen-1-yl-propenone: Contains a naphthalene ring and a methoxy group but differs in its overall structure and functional groups.
Uniqueness
(NE)-N-[[2-[(2-fluorophenyl)methoxy]naphthalen-1-yl]methylidene]hydroxylamine is unique due to its specific combination of functional groups, which confer distinct chemical and biological properties
Properties
IUPAC Name |
(NE)-N-[[2-[(2-fluorophenyl)methoxy]naphthalen-1-yl]methylidene]hydroxylamine |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H14FNO2/c19-17-8-4-2-6-14(17)12-22-18-10-9-13-5-1-3-7-15(13)16(18)11-20-21/h1-11,21H,12H2/b20-11+ |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
NXPREALPZLAHIF-RGVLZGJSSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C2C(=C1)C=CC(=C2C=NO)OCC3=CC=CC=C3F |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1=CC=C2C(=C1)C=CC(=C2/C=N/O)OCC3=CC=CC=C3F |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H14FNO2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
295.3 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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